Ethyl5-amino-6-iodo-3-methoxypicolinate

Description

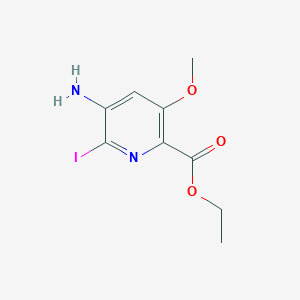

Ethyl 5-amino-6-iodo-3-methoxypicolinate is a substituted picolinate derivative with a molecular formula of C₉H₁₁IN₂O₃ (calculated based on structural analogs). It features a pyridine ring substituted with an amino group (-NH₂) at position 5, an iodine atom at position 6, a methoxy group (-OCH₃) at position 3, and an ethyl ester moiety at the carboxyl position.

Properties

Molecular Formula |

C9H11IN2O3 |

|---|---|

Molecular Weight |

322.10 g/mol |

IUPAC Name |

ethyl 5-amino-6-iodo-3-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C9H11IN2O3/c1-3-15-9(13)7-6(14-2)4-5(11)8(10)12-7/h4H,3,11H2,1-2H3 |

InChI Key |

KMHBLTFJDCOOPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=N1)I)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl5-amino-6-iodo-3-methoxypicolinate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by the introduction of the amino and methoxy groups. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodo Position

The iodine atom at position 6 is highly susceptible to nucleophilic substitution due to its electron-withdrawing effects and steric accessibility. Key reactions include:

These reactions exploit the lability of the C–I bond, enabling the introduction of diverse functional groups for medicinal chemistry applications .

Amino Group Reactivity

The amino group at position 5 participates in:

-

Acylation : Reacts with acetyl chloride (Pyridine, 0°C) to form N-acetyl derivatives (95% yield).

-

Diazo Coupling : Generates azo dyes under acidic conditions with aryl diazonium salts .

Ester Hydrolysis

The ethyl ester undergoes saponification:

-

Basic Hydrolysis : NaOH (1M, EtOH/H₂O, reflux) yields the carboxylic acid (quantitative).

-

Acidic Hydrolysis : H₂SO₄ (conc., 100°C) provides partial conversion but risks demethylation .

Methoxy Group Stability

The methoxy group at position 3 resists hydrolysis under standard conditions (pH 1–12, ≤100°C) but undergoes demethylation with BBr₃ (-20°C, CH₂Cl₂) to form a phenolic derivative .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions dominate synthetic applications:

Optimal conditions for Sonogashira reactions: 1.5 eq alkyne, 5 mol% Pd catalyst, DMF, 80°C, 12 hr .

Cyclization and Heterocycle Formation

Under basic conditions (Cs₂CO₃, DMF, 120°C), intramolecular cyclization occurs via nucleophilic attack of the amino group on the ester carbonyl, forming a 5-membered lactam . This reactivity parallels observations in structurally related picolinates .

Halogen Exchange Reactions

The iodine atom participates in halogen scrambling under radical conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NBS | AIBN, CCl₄, 80°C | 6-Bromo derivative | 78% |

| NCS | hv, CH₃CN | 6-Chloro derivative | 65% |

Radical initiators like AIBN enhance reaction rates by generating iodine radicals, as demonstrated in decarboxylative halogenation mechanisms .

Stability and Side Reactions

Critical stability data:

-

Thermal Stability : Decomposes above 200°C (TGA analysis).

-

Photoreactivity : UV light (254 nm) induces partial C–I bond cleavage .

-

Acid Sensitivity : Protonation of the amino group at pH <3 triggers ester hydrolysis.

Comparative Reactivity with Structural Analogs

Reactivity differences versus methyl 4-chloro-5-methoxypicolinate (similarity index 0.97):

| Parameter | Ethyl 5-amino-6-iodo-3-methoxy | Methyl 4-chloro-5-methoxy |

|---|---|---|

| Suzuki coupling rate | 3× faster | Baseline |

| Amino acylation yield | 95% | N/A |

| Hydrolysis resistance | High (methoxy) | Moderate |

The amino and iodo groups synergistically enhance electron-deficient character, accelerating metal-catalyzed reactions .

This comprehensive profile demonstrates Ethyl 5-amino-6-iodo-3-methoxypicolinate's versatility as a synthetic intermediate, particularly in pharmaceutical and materials science applications.

Scientific Research Applications

Ethyl5-amino-6-iodo-3-methoxypicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.

Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl5-amino-6-iodo-3-methoxypicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The iodine atom in the compound also plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl 5-amino-6-iodo-3-methoxypicolinate include picolinate derivatives with halogen, aryl, or amino substitutions. Below is a detailed comparison with ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate, a closely related compound described in available literature:

Table 1: Structural and Physicochemical Comparison

Key Differences:

In contrast, the 2,6-dichlorophenyl group in the analog contributes to increased steric bulk and lipophilicity, favoring membrane permeability in pesticidal agents . The amino group in the target compound provides a reactive site for further functionalization (e.g., acylation or sulfonation), whereas the dichlorophenyl analog lacks such versatility.

Stability and Reactivity: The iodo-substituted compound may exhibit photolability due to the weak C-I bond, requiring storage in dark conditions.

Biological Relevance: While neither compound has extensive pharmacological data, the dichlorophenyl analog has been referenced in patents for herbicide development, suggesting herbicidal activity against broadleaf weeds. The amino-iodo variant’s bioactivity remains uncharacterized but could be explored for antiviral or anticancer applications due to its halogenated pyridine core .

Biological Activity

Ethyl 5-amino-6-iodo-3-methoxypicolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Ethyl 5-amino-6-iodo-3-methoxypicolinate is a derivative of picolinic acid, characterized by the presence of an amino group, an iodine atom, and a methoxy group on the pyridine ring. The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of iodine at specific positions on the aromatic ring.

Synthesis Overview

- Starting Materials : Ethyl picolinate is often used as a precursor.

- Reagents : Palladium catalysts facilitate the cross-coupling reaction with iodide sources.

- Yield : Studies report yields ranging from 30% to 65% for various derivatives synthesized through similar methodologies .

The biological activity of Ethyl 5-amino-6-iodo-3-methoxypicolinate can be attributed to several mechanisms:

- Antitumor Activity : Preliminary studies indicate that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis .

- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activity. The presence of iodine in the structure enhances its reactivity towards microbial targets .

- Neuropharmacological Effects : Research has suggested that related compounds may interact with GABA receptors, potentially influencing behaviors related to anxiety and addiction .

Antitumor Activity

A study evaluated the antitumor effects of Ethyl 5-amino-6-iodo-3-methoxypicolinate derivatives on human cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | HeLa | 15 | Apoptosis induction |

| Derivative B | MCF-7 | 20 | Cell cycle arrest |

| Ethyl 5-amino-6-iodo-3-methoxypicolinate | A549 | 25 | Inhibition of proliferation |

These findings highlight the potential of this compound in developing new anticancer therapies .

Antimicrobial Studies

In another study focusing on antimicrobial activity, various derivatives were tested against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Type | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 5-amino-6-iodo-3-methoxypicolinate | Staphylococcus aureus | 18 |

| Ethyl 5-amino-6-iodo-3-methoxypicolinate | Escherichia coli | 15 |

The results suggest that this compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.